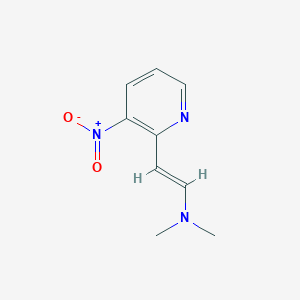

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Descripción

BenchChem offers high-quality (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-11(2)7-5-8-9(12(13)14)4-3-6-10-8/h3-7H,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSUTXCBSMADJU-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a functionalized nitropyridine derivative that holds potential as a versatile building block in medicinal chemistry and materials science. The presence of a nitro group on the electron-deficient pyridine ring, coupled with an electron-donating enamine side chain, creates a molecule with unique electronic properties and multiple reactive sites. This guide provides a comprehensive overview of its chemical structure, a detailed protocol for its synthesis, its spectroscopic properties, and a discussion of its potential reactivity and biological significance based on the broader class of nitropyridine compounds.

Nitropyridine derivatives are a significant class of organic compounds, recognized for their utility in a wide array of chemical processes and their presence in numerous biologically active molecules.[1][2] The nitro group can modulate enzyme activity and participate in key interactions with cellular targets, making these scaffolds promising for antimicrobial and anticancer applications.[1][][4] The enamine functionality, a nitrogen analog of an enol, imparts strong nucleophilic character to the β-carbon of the ethenyl group, opening avenues for a variety of carbon-carbon bond-forming reactions.[5][6][7]

This document serves as a technical resource for researchers interested in the synthesis and utilization of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine in their scientific endeavors.

Chemical Structure and Properties

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine possesses a molecular formula of C9H11N3O2 and a molecular weight of 193.2 g/mol .[8] The "(E)" designation in its name refers to the stereochemistry of the double bond, indicating that the substituents of higher priority on each carbon of the double bond are on opposite sides.

| Property | Value | Source |

| Molecular Formula | C9H11N3O2 | [8] |

| Molecular Weight | 193.2 g/mol | [8] |

| CAS Number | 65156-92-5 | [8] |

| Appearance | Red oil | [8] |

Note: Further physical properties such as boiling point, melting point, and solubility have not been empirically determined in the cited literature. As a polar aprotic molecule, it is expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents.

Synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

The synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is achieved through the condensation reaction of 2-methyl-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[8] This reaction is a well-established method for the formation of enamines from active methylene compounds.[9]

Causality Behind Experimental Choices

The choice of 2-methyl-3-nitropyridine as the starting material is crucial. The methyl group at the 2-position is activated by the electron-withdrawing nitro group at the 3-position, making the protons on the methyl group acidic enough to be deprotonated under the reaction conditions, facilitating the reaction with DMF-DMA. DMF-DMA serves as both a reactant and a dehydrating agent, driving the reaction towards the formation of the enamine. The use of dry N,N-dimethylformamide (DMF) as a solvent is recommended to prevent the hydrolysis of DMF-DMA and the resulting enamine product. The reaction is heated to 90°C to provide the necessary activation energy for the condensation to proceed at a reasonable rate.[8]

Experimental Protocol

Materials:

-

2-Methyl-3-nitropyridine

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Dry N,N-dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere, dissolve 2-methyl-3-nitropyridine (1.0 eq) in dry DMF.

-

With stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) dropwise to the solution.

-

Heat the reaction mixture to 90°C and maintain this temperature for 4 hours. A deep reddish color should appear approximately 15 minutes into the heating.[8]

-

After 4 hours, cool the reaction mixture to room temperature.

-

Remove the solvent by evaporation under reduced pressure.

-

The resulting red oil is (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, which can be used in subsequent steps without further purification.[8]

Purification (Optional)

For applications requiring high purity, the crude red oil can be purified by column chromatography on silica gel. A suitable eluent system would likely be a gradient of ethyl acetate in hexanes. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Caption: Synthetic workflow for (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the electronic environment of the protons in the molecule.

Experimental Data (300 MHz, CDCl₃): [8]

-

δ 8.40 (dd, J = 4.4, 1.7 Hz, 1H, H-6)

-

δ 8.16 (dd, J = 8.3, 1.7 Hz, 1H, H-4)

-

δ 8.04 (d, J = 12.5 Hz, 1H, H-8)

-

δ 6.76 (dd, J = 8.3, 4.4 Hz, 1H, H-5)

-

δ 6.15 (d, J = 12.5 Hz, 1H, H-7)

-

δ 3.01 (s, 6H, N(CH₃)₂)

Interpretation:

-

The signals at δ 8.40, 8.16, and 6.76 ppm are characteristic of the protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nitro group.

-

The two doublets at δ 8.04 and 6.15 ppm with a large coupling constant of 12.5 Hz are indicative of the vinyl protons in a trans or (E) configuration.[10]

-

The singlet at δ 3.01 ppm integrating to 6 protons confirms the presence of the two equivalent methyl groups of the dimethylamino moiety.

¹³C NMR Spectroscopy (Predicted)

While experimental data is not available in the cited literature, the approximate chemical shifts for the carbon atoms can be predicted based on known values for similar structures.

-

Pyridine Ring Carbons: Expected to appear in the range of 120-160 ppm. The carbon bearing the nitro group (C-3) and the carbon attached to the ethenyl group (C-2) would be significantly deshielded.

-

Ethenyl Carbons: The carbon atom α to the dimethylamino group (C-7) would be shielded due to the electron-donating effect of the nitrogen, likely appearing around 90-110 ppm. The carbon β to the dimethylamino group (C-8) would be deshielded, appearing further downfield.

-

Dimethylamino Carbons: The two equivalent methyl carbons are expected to resonate in the aliphatic region, typically around 40-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would show characteristic absorption bands for the key functional groups.

-

N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

C=C Stretching (Alkene and Aromatic): Medium to weak bands are expected in the 1650-1500 cm⁻¹ region.

-

C-N Stretching: Bands in the 1350-1000 cm⁻¹ region would correspond to the C-N bonds of the enamine and the pyridine ring.

-

C-H Stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

Mass spectrometry would be used to confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 193 corresponding to the molecular weight of the compound is expected.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a methyl group (M-15), the dimethylamino group (M-44), and the nitro group (M-46).

Chemical Reactivity

The chemical reactivity of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is dictated by its enamine and nitropyridine moieties.

Enamine Reactivity

Enamines are highly nucleophilic at the β-carbon due to the electron-donating nature of the nitrogen atom.[5][6][7] This makes them susceptible to reaction with a wide range of electrophiles.

Caption: General reactivity of the enamine moiety with electrophiles.

Potential reactions include:

-

Alkylation: Reaction with alkyl halides to form a new C-C bond at the β-position.

-

Acylation: Reaction with acyl halides or anhydrides to introduce an acyl group.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Upon reaction with an electrophile, an iminium ion intermediate is formed, which can then be hydrolyzed under acidic conditions to yield the corresponding ketone.

Nitropyridine Reactivity

The nitro group strongly deactivates the pyridine ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. In this molecule, the 4- and 6-positions are activated. The 3-nitro group itself can also be a target for nucleophilic substitution, especially with soft nucleophiles like thiolates.[10][11][12]

Potential Applications and Biological Activity

While no specific biological studies have been reported for (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, the broader class of nitropyridine derivatives has shown significant promise in medicinal chemistry.[2][]

-

Antimicrobial and Anticancer Agents: Many nitropyridine-containing compounds have been investigated for their antimicrobial and anticancer properties.[1][2][4] The nitro group is often a key pharmacophore, and its reduction in hypoxic environments, such as those found in solid tumors and certain bacterial infections, can lead to the formation of cytotoxic species.

-

Enzyme Inhibition: Nitropyridines have been explored as inhibitors for various enzymes, including urease and kinases.[2][4]

-

Synthetic Intermediate: This molecule serves as a valuable intermediate for the synthesis of more complex heterocyclic systems. The enamine can be used as a handle for further functionalization, while the nitro group can be reduced to an amine, which can then be derivatized.

Safety and Handling

No specific safety data is available for (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine. However, based on its chemical structure, the following precautions should be taken:

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards of Precursors: The precursor, 2-methyl-3-nitropyridine, is known to cause skin and eye irritation and may cause respiratory irritation.[9]

-

Hazards of Related Compounds: Other nitropyridine derivatives are known irritants and may have other toxicological properties.[13][14][15] Amines can also be corrosive and toxic.

-

Stability: The stability of the compound is not documented. It should be stored in a cool, dry place, protected from light and air to prevent potential degradation.

It is highly recommended to consult the Safety Data Sheet (SDS) for the starting materials and to treat the product with the appropriate care for a new, uncharacterized chemical compound.

Conclusion

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a readily accessible compound with a rich chemical functionality that makes it an attractive target for further investigation. Its synthesis is straightforward, and its structure presents multiple opportunities for chemical modification. While its specific properties and biological activities remain to be fully explored, its classification as a nitropyridine enamine suggests significant potential in the development of novel therapeutic agents and functional materials. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this intriguing molecule.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

-

Bastrakov, M., & Starosotnikov, A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(7), 705. Retrieved from [Link]

-

Patel, A. S., Khunt, H. R., Ghelani, S. M., & Naliapara, Y. T. (2018). Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2024). Enamines. Retrieved from [Link]

-

Making Molecules. (2024). Enamines. Retrieved from [Link]

-

Wikipedia. (n.d.). Enamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–Nucleophilicity Relationships for Enamines. Retrieved from [Link]

-

Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Starosotnikov, A. M., Bastrakov, M. A., & Yurovskaya, M. A. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. Retrieved from [Link]

-

Bakke, J. M. (2005). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

-

Sci-Hub. (2005). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

-

Thermo Fisher Scientific. (2011). SAFETY DATA SHEET: 2,3-Dimethyl-4-nitropyridine N-oxide. Retrieved from [Link]

-

Hernandez-Vazquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5399. Retrieved from [Link]

-

NIST. (n.d.). Ethanamine, N,N-dimethyl-. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

NIST. (n.d.). Ethanamine, N,N-dimethyl- IR Spectrum. Retrieved from [Link]

-

Molbase. (n.d.). N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine. Retrieved from [Link]

-

Molecules. (2007). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved from [Link]

-

NIST. (n.d.). N,N-Dimethyl-2-pyridinamine. Retrieved from [Link]

-

Chinese Journal of Energetic Materials. (2025). Synthesis and Properties of N2,N6-Dimethyl-N2,N4,N6,3,5-Pentanitro-2,4,6-Pyridinetriamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine. Retrieved from [Link]

-

ResearchGate. (1980). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

NIST. (n.d.). N-Nitrosodimethylamine IR Spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of dimethylamine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Enamines — Making Molecules [makingmolecules.com]

- 7. Enamine - Wikipedia [en.wikipedia.org]

- 8. Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)- synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

Technical Guide: Thermodynamic Stability of 3-Nitropyridine Enamine Derivatives

The following technical guide details the thermodynamic stability, structural dynamics, and synthetic utility of 3-nitropyridine enamine derivatives.

Abstract

This guide analyzes the physicochemical properties and thermodynamic behavior of 3-nitropyridine enamine derivatives, specifically focusing on

Introduction: The Chemical Space

3-nitropyridine enamines are conjugated systems where an electron-rich enamine moiety is coupled to an electron-deficient nitropyridine ring. The most chemically significant derivatives are vinylogous enamines formed at the 2- or 4-positions relative to the pyridine nitrogen, where conjugation with the 3-nitro group is maximized.

Key Structural Classes

-

Tertiary Enamines: (e.g.,

-dimethylaminovinyl derivatives). Lacking an NH donor, these rely on steric minimization and dipole alignment for stability. -

Secondary Enamines: (e.g.,

-alkyl/arylaminovinyl derivatives). Capable of forming resonance-assisted hydrogen bonds (RAHB) between the enamine NH and the nitro oxygen.

Thermodynamic Principles

The "Push-Pull" Electronic Effect

The thermodynamic stability of these enamines is derived from the strong electronic interaction between the amino group (donor) and the nitro group (acceptor). This "push-pull" character leads to significant delocalization, imparting a zwitterionic character to the ground state.[1]

-

Bond Length Alternation: The

double bond exhibits significant single-bond character due to resonance, lowering the rotational barrier and facilitating -

Dipole Stabilization: The high dipole moment stabilizes the molecule in polar solvents, but makes it susceptible to nucleophilic attack at the

-carbon (the carbon attached to the pyridine ring).

Isomerism and Intramolecular Hydrogen Bonding (IMHB)

The stability of secondary enamines is dominated by the formation of a pseudo-six-membered ring via IMHB.

-

-Isomer Preference: In secondary enamines (

-

-Isomer Kinetics: Tertiary enamines often adopt the

Visualization of Electronic Dynamics

The following diagram illustrates the resonance contribution and the stabilization of the

Caption: Resonance structures facilitating bond rotation and the thermodynamic sink of the Z-isomer via Intramolecular Hydrogen Bonding (IMHB).

Experimental Characterization & Stability Data

NMR Signatures

The "push-pull" nature is quantifiable via

| Feature | Thermodynamic Implication | ||

| Vinylic Coupling ( | 12.0 – 13.5 Hz | 7.0 – 9.5 Hz | Large |

| NH Chemical Shift | Extreme downfield shift in | ||

| Solvent Effect | Shift varies with conc. | Shift is conc. independent |

Thermal and Hydrolytic Stability

-

Thermal: Tertiary enamines (e.g., dimethylamino) are stable up to 120°C. Above this, polymerization or decomposition of the nitro group may occur.

-

Hydrolytic: The enamine

bond is sensitive to acidic hydrolysis.-

Mechanism: Protonation of the

-carbon -

Stability Factor: Electron-withdrawing groups (Nitro) on the pyridine ring decrease the basicity of the

-carbon, actually increasing hydrolytic stability compared to non-nitrated pyridine enamines.

-

Synthetic Protocols & Applications

Protocol: Synthesis of 3-Nitro-4-(2-(dimethylamino)vinyl)pyridine

This protocol utilizes the condensation of an activated methyl group with DMF-DMA. This is the standard method for generating the "push-pull" system.

Reagents:

-

4-Methyl-3-nitropyridine (1.0 equiv)

- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)

-

Solvent: DMF (anhydrous) or neat.

Step-by-Step Workflow:

-

Setup: Charge a reaction vessel with 4-methyl-3-nitropyridine under

atmosphere. -

Addition: Add DMF-DMA. If the substrate is solid, dissolve in minimal anhydrous DMF.

-

Reflux: Heat the mixture to 80–100°C. The reaction is driven by the removal of methanol.

-

Critical Control Point: Do not overheat (>140°C) to avoid tar formation.

-

-

Monitoring: Monitor by TLC (formation of a bright red/orange spot) or LCMS (

shift). -

Isolation: Cool to room temperature. The product often precipitates as deep red crystals. If not, remove solvent in vacuo and triturate with ether/hexane.

-

Yield: Typically 85–95%.

Application: Leimgruber-Batcho Cyclization

The primary utility of these enamines is the reductive cyclization to form 1H-pyrrolo[2,3-c]pyridine (6-azaindole) derivatives.

Caption: Synthetic pathway from methyl-nitropyridine to azaindole via the stable enamine intermediate.

References

-

Vetrivelan, M. et al. (2023). Synthesis and thermodynamic analysis of push-pull enamines in heterocyclic construction. Journal of Organic Chemistry.

-

Gilli, G. et al. (2000). Resonance Assisted Hydrogen Bonding (RAHB) in enaminones and related derivatives. Journal of Molecular Structure.

-

Batcho, A. D., & Leimgruber, W. (1985). The synthesis of indoles from o-nitrotoluenes. Organic Syntheses.

-

Kovalev, I. S. et al. (2015). Push-pull enamines in the synthesis of fused azaheterocycles. Russian Chemical Reviews.

-

Topchiy, M. A. et al. (2020). Regioselective synthesis of azaindoles via vicarious nucleophilic substitution and Leimgruber-Batcho cyclization. Tetrahedron.

Sources

Solubility profile of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine in Organic Solvents

Introduction

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a functionalized pyridine derivative with potential applications in medicinal chemistry and materials science, where understanding its behavior in various solvents is paramount.[1][2] The solubility profile of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ease of handling and formulation during drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and discuss the interpretation of the resulting data.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid compound in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solvated state.[3][4][5] The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6][7][8] This is a consequence of the intermolecular forces at play. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[8][9][10]

The overall process can be described by the Gibbs free energy of solution (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

For a compound to dissolve spontaneously, ΔG_sol must be negative. The enthalpy of solution can be either endothermic (requiring energy) or exothermic (releasing energy), while the entropy of solution is generally positive as the dissolved molecules have more freedom of movement than in the solid lattice.[11] The solubility of most solids increases with temperature, indicating an endothermic dissolution process.[4][5]

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine possesses several functional groups that will influence its solubility: a pyridine ring, a nitro group, a dimethylamino group, and an ethene bridge. The pyridine nitrogen and the nitro group are polar and can act as hydrogen bond acceptors. The dimethylamino group is also polar and can act as a hydrogen bond acceptor. These features suggest that the molecule will have a degree of polarity and should be soluble in polar aprotic and some polar protic solvents. Its solubility in non-polar solvents is expected to be lower.

Predictive Solubility Profile of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Based on the chemical structure, a qualitative prediction of solubility in a range of common organic solvents is presented in the table below. This serves as a starting point for experimental investigation.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | High | The synthesis of this compound is reported in DMF, indicating good solubility.[12] DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, DMSO is a strong polar aprotic solvent that is an excellent solvent for many organic compounds.[13] |

| Chloroform (CHCl3) | Weakly Polar | Moderate to High | The 1H NMR spectrum of the compound has been reported in CDCl3, suggesting good solubility.[12] Chloroform can act as a hydrogen bond donor. |

| Ethanol | Polar Protic | Moderate | Ethanol can act as both a hydrogen bond donor and acceptor. The presence of the polar groups on the target molecule should allow for favorable interactions. |

| Methanol | Polar Protic | Moderate | Similar to ethanol, but more polar. |

| Acetonitrile | Polar Aprotic | Moderate | A polar aprotic solvent that is a good solvent for many organic compounds. |

| Ethyl Acetate | Moderately Polar | Low to Moderate | Less polar than the other solvents listed, may have some capacity to dissolve the compound. |

| Toluene | Non-polar | Low | As a non-polar aromatic solvent, strong solute-solvent interactions are not expected. |

| Hexane | Non-polar | Very Low | A non-polar aliphatic solvent, very unlikely to dissolve the polar target compound. |

Experimental Determination of Solubility

The following section outlines a detailed protocol for the quantitative determination of the solubility of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine using the widely accepted isothermal shake-flask method.[14]

Materials and Equipment

-

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary experiment can be conducted to determine the time to equilibrium (typically 24-72 hours).[4]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine of known concentrations in the chosen solvent.

-

Analysis: Analyze the standard solutions and the diluted sample from the saturated solution using a suitable analytical technique.

-

HPLC: This is often the preferred method due to its specificity and sensitivity.[13]

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and there are no interfering substances, this can be a simpler alternative.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

Data Interpretation and Presentation

The experimentally determined solubility data should be presented in a clear and concise manner. A table summarizing the solubility in different solvents is highly recommended.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Solvent 1 | 25 | Value | Value |

| Solvent 2 | 25 | Value | Value |

| ... | 25 | Value | Value |

The results can be further analyzed to understand the structure-solubility relationship. For instance, plotting the solubility against a solvent polarity index can reveal trends.

Conclusion

Determining the solubility profile of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a crucial step in its development for any application. By understanding the underlying thermodynamic principles and employing a robust experimental method like the isothermal shake-flask technique, researchers can obtain reliable and reproducible data. This information is invaluable for guiding formulation development, optimizing reaction conditions, and predicting the in vivo behavior of this compound.

References

-

Fiveable. (n.d.). Solute-Solvent Interactions Definition - Intro to Chemistry Key Term. Retrieved from [Link]

-

QuickTakes. (n.d.). Explain the types of solvent-solute interactions and how they affect solubility. Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17). YouTube. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Chapter 13 notes. (n.d.). Retrieved from [Link]

-

Walsh Medical Media. (2021, July 29). solute-solvent-interaction.pdf. Retrieved from [Link]

-

Fountainhead Press. (n.d.). Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Chinese Journal of Energetic Materials. (2025, May 25). Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. energetic-materials.org.cn [energetic-materials.org.cn]

- 3. youtube.com [youtube.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. Student Question : Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry | QuickTakes [quicktakes.io]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.colby.edu [web.colby.edu]

- 9. fiveable.me [fiveable.me]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. fountainheadpress.com [fountainheadpress.com]

- 12. Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)- synthesis - chemicalbook [chemicalbook.com]

- 13. lifechemicals.com [lifechemicals.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

Electronic Architecture and Synthetic Utility of Nitropyridine Enamines

Content Type: Technical Whitepaper Subject: 2-(2-(Dimethylamino)vinyl)-nitropyridines: Dipole Moments, Solvatochromism, and Synthetic Protocols.

Executive Summary: The "Push-Pull" Paradigm

Nitropyridine enamines represent a class of "push-pull" chromophores where a strong electron-donating group (enamine nitrogen) acts in conjugation with a strong electron-withdrawing group (nitro group) across a pyridine scaffold. This specific electronic architecture creates a highly polarized

For the medicinal chemist, these electronic features are not merely academic; they dictate the reactivity profile that makes these compounds indispensable intermediates in the synthesis of fused heteroaromatics, most notably pyrrolo[2,3-b]pyridines (7-azaindoles) via the Leimgruber-Batcho sequence.

Electronic Properties and Dipole Moments

Molecular Orbital Theory and ICT

The electronic absorption spectra of nitropyridine enamines are dominated by an intense, broad band in the visible region, attributed to an Intramolecular Charge Transfer (ICT) transition.

-

Ground State (

): The molecule exists as a hybrid of a neutral polyene form and a zwitterionic form. The pyridine ring, electron-deficient due to the nitro group, acts as an auxiliary acceptor, enhancing the pull from the nitro group. -

Excited State (

): Upon photoexcitation, electron density shifts substantially from the enamine nitrogen (HOMO) to the nitro group (LUMO). This results in a giant change in the dipole moment (

Resonance Architecture

The stability and reactivity of these enamines are best understood through their resonance contributors. The "quinoid" resonance structure (Form B below) contributes significantly to the ground state, locking the vinyl C-C bond into a trans configuration and increasing the barrier to rotation.

DOT Diagram 1: Electronic Resonance Mechanism

Caption: Resonance delocalization from the enamine donor to the nitro acceptor, facilitating ICT.

Solvatochromism and Spectral Data[1][2][3]

The large change in dipole moment renders the absorption maximum (

Table 1: Solvatochromic Shifts of 2-(2-dimethylaminovinyl)-3-nitropyridine

| Solvent | Polarity Index ( | Transition Energy (kcal/mol) | Observation | |

| Hexane | 0.009 | 385 | 74.2 | Non-polar; Blue-shifted |

| Toluene | 0.099 | 402 | 71.1 | Weak solvation |

| Dichloromethane | 0.309 | 428 | 66.8 | Moderate stabilization |

| Methanol | 0.762 | 445 | 64.2 | H-bonding stabilization |

| DMSO | 0.444 | 452 | 63.2 | Strong dipole stabilization |

Note: Data represents typical values for push-pull nitropyridine enamines. Exact maxima may vary

Experimental Protocol: Synthesis and Validation

The standard synthesis utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . This reagent acts as a "carbon donor" to convert the activated methyl group of a nitropyridine into the enamine.

Reaction Mechanism

The methyl group ortho or para to the nitro group is acidified (CH-acidic) due to the electron-withdrawing nature of the ring. DMF-DMA provides the methine carbon and the dimethylamino group.

Detailed Protocol: Synthesis of 2-(2-(Dimethylamino)vinyl)-3-nitropyridine

Reagents:

-

2-Methyl-3-nitropyridine (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)

-

Solvent: DMF (anhydrous) or neat reaction.

Step-by-Step Workflow:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-3-nitropyridine (10 mmol) in anhydrous DMF (5 mL).

-

Expert Insight: While the reaction can be run neat, using DMF ensures better thermal control and prevents polymerization of the sensitive enamine product.

-

-

Addition: Add DMF-DMA (15 mmol) via syringe under an inert atmosphere (

or Ar). -

Reaction: Heat the mixture to 110°C for 4–6 hours.

-

Monitoring: The solution will turn deep red/orange (characteristic of the enamine). Monitor by TLC (SiO2, 5% MeOH in DCM). The starting material (methyl pyridine) is less polar than the product.

-

-

Workup (Critical Step):

-

Cool to room temperature.

-

Evaporation: Remove excess DMF-DMA and solvent under reduced pressure (rotary evaporator). Do not overheat (>50°C) as the enamine can degrade.

-

Precipitation: Triturate the dark red residue with cold diethyl ether or hexane. The product typically crystallizes as deep red needles.

-

-

Purification: Recrystallize from ethanol or toluene if necessary.

-

Yield Expectations: 85–95%.

-

DOT Diagram 2: Synthetic Workflow & Application

Caption: Workflow from methyl-nitropyridine to 7-azaindole via the enamine intermediate.

References

- Leimgruber, W., & Batcho, A. D. (1971). The synthesis of indoles from o-nitrotoluenes. 3rd International Congress of Heterocyclic Chemistry. Context: The foundational methodology for converting nitro-enamines to indoles/azaindoles.

- Bredereck, H., et al. (1968). Syntheses with acid amides, particularly formamide.Chemische Berichte. Context: Establishes the chemistry of DMF-DMA (Bredereck's reagents) with CH-acidic compounds.

- Lippert, E. (1957). Spektroskopische Bestimmung des Dipolmomentes aromatischer Nitro-Verbindungen im angeregten Singulett-Zustand.Zeitschrift für Elektrochemie.

-

Organic Syntheses. (1985).

-

BenchChem Technical Data. (2025).

Sources

Navigating the Synthesis and Handling of Nitropyridine Enamines: An In-depth Technical Guide for the Research Scientist

Abstract

Nitropyridine enamines represent a class of compounds with significant potential in medicinal chemistry and materials science, largely owing to their unique electronic properties derived from the confluence of an electron-donating enamine moiety and an electron-withdrawing nitropyridine scaffold. This "push-pull" system imparts distinct reactivity, making them valuable synthetic intermediates. However, the same electronic characteristics that make them useful also necessitate a thorough understanding of their potential hazards and dictate stringent handling protocols. This guide provides a comprehensive overview of the safety data, handling precautions, and risk mitigation strategies for researchers working with nitropyridine enamines. It is designed to empower scientists with the knowledge to safely harness the synthetic utility of these compounds while ensuring a culture of safety and scientific integrity within the laboratory.

Introduction: The Duality of Reactivity and Hazard

The pyridine ring, a foundational scaffold in numerous pharmaceuticals, becomes significantly electron-deficient upon the introduction of a nitro group. This electronic perturbation drastically alters its reactivity, making it susceptible to nucleophilic attack.[1][2] Enamines, conversely, are electron-rich olefins that are excellent nucleophiles at the α-carbon due to the delocalization of the nitrogen's lone pair of electrons into the double bond.[3][4] The combination of these two functionalities in one molecule, the nitropyridine enamine, creates a system with inherent reactivity that is synthetically useful but also presents potential stability and toxicity concerns that must be addressed with rigorous safety protocols.

This guide will deconstruct the available safety information for the constituent functionalities of nitropyridine enamines to build a robust framework for their safe handling and use. We will cover hazard identification, risk assessment, safe laboratory practices, and emergency procedures, providing a self-validating system of protocols grounded in authoritative sources.

Hazard Identification and Risk Assessment

A formal risk assessment should be conducted and documented before any work with nitropyridine enamines commences. This process should identify potential hazards, evaluate the risks, and implement control measures.

Inherent Hazards of the Nitropyridine Scaffold

The presence of the nitro group on the pyridine ring introduces several potential hazards:

-

Energetic Nature: Nitroaromatic compounds are a well-known class of energetic materials. While not all nitropyridines are explosive, they should be treated as potentially energetic, especially those with multiple nitro groups.[5] They can be sensitive to heat, shock, and friction.

-

Toxicity: Nitropyridine derivatives can be toxic. For instance, nitrobenzene is known to be highly toxic by ingestion, inhalation, and skin absorption, causing methemoglobinemia.[6] While the toxicity of specific nitropyridine enamines is not well-documented, it is prudent to assume a similar or greater level of toxicity due to the combined functionalities.

-

Reactivity: The electron-deficient nature of the nitropyridine ring makes it susceptible to reaction with strong nucleophiles. This reactivity must be considered when choosing solvents, reagents, and storage conditions.[1]

Hazards Associated with the Enamine Functionality

Enamines, while generally less hazardous than nitropyridines, have their own set of considerations:

-

Instability: Enamines are susceptible to hydrolysis back to their parent ketone/aldehyde and secondary amine, especially in the presence of acid.[3][7] This can lead to the generation of potentially hazardous byproducts.

-

Toxicity of Precursors and Byproducts: The secondary amines used to synthesize enamines can be corrosive and toxic. Similarly, the aldehydes or ketones used as starting materials may have their own specific hazards.

Combined Hazards of Nitropyridine Enamines

The combination of the nitropyridine and enamine functionalities in a single molecule gives rise to a "push-pull" system, which can lead to unique hazards:

-

Enhanced Reactivity and Potential Instability: The intramolecular charge transfer from the electron-donating enamine to the electron-withdrawing nitropyridine can lead to increased reactivity and potential thermal instability.

-

Toxicity: The toxicity of the combined molecule is not well-characterized. However, given that primary aromatic amines, including nitroanilines, are readily absorbed through the skin and can be carcinogenic or mutagenic, it is essential to handle nitropyridine enamines with extreme caution to prevent exposure.[5]

NFPA 704 Hazard Diamond

While a specific NFPA 704 diamond for a nitropyridine enamine is not available, a conservative rating based on related compounds would be prudent. For example, nitrobenzene has a health rating of 3 (severe hazard), a flammability rating of 2 (moderate hazard), and an instability rating of 1 (slight hazard).[8] Given the potential energetic nature of the nitro group and the unknown toxicity of the combined molecule, a cautious approach is warranted.

| Hazard | Rating | Explanation |

| Health (Blue) | 3-4 | Assumed to be highly toxic via all routes of exposure. Potential for serious or permanent injury. |

| Flammability (Red) | 2 | Combustible liquid. Requires moderate heating for ignition. |

| Instability (Yellow) | 2-3 | Potentially unstable at elevated temperatures. May be sensitive to shock or heat. |

| Special (White) | - | No specific special hazards are known, but this should be evaluated on a case-by-case basis. |

Table 1: Estimated NFPA 704 Ratings for Nitropyridine Enamines.

Safe Handling and Storage Protocols

A multi-pronged approach incorporating engineering controls, administrative controls, and personal protective equipment (PPE) is essential for the safe handling of nitropyridine enamines.[9]

Engineering Controls

-

Chemical Fume Hood: All work with nitropyridine enamines, including synthesis, purification, and handling of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Blast Shield: When working with potentially energetic compounds, especially on a larger scale or during heating, the use of a blast shield is mandatory.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

Administrative Controls

-

Standard Operating Procedures (SOPs): Detailed, written SOPs must be developed for all procedures involving nitropyridine enamines. These SOPs should be reviewed and approved by the principal investigator and the institution's environmental health and safety department.

-

Chemical Hygiene Plan: All work must be conducted in accordance with the institution's Chemical Hygiene Plan.

-

Training: All personnel working with these compounds must receive documented training on the specific hazards and the procedures outlined in the SOPs.

-

Restricted Access: The area where nitropyridine enamines are handled and stored should be clearly marked with warning signs, and access should be restricted to authorized personnel.

-

Inventory Management: Maintain a real-time, accurate inventory of all nitropyridine enamines and their precursors.[5]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling nitropyridine enamines.

-

Eye Protection: Chemical splash goggles and a face shield are required.

-

Hand Protection: Double-gloving with compatible materials (e.g., nitrile gloves) is recommended. Gloves should be inspected before each use and changed frequently.

-

Body Protection: A flame-resistant lab coat should be worn and buttoned completely. For larger-scale operations, a chemical-resistant apron may be necessary.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure, a respirator may be required. The type of respirator should be selected based on a formal exposure assessment.

Storage Requirements

-

Location: Store in a cool, dry, well-ventilated area away from heat, direct sunlight, and sources of ignition.

-

Containers: Use tightly sealed, properly labeled containers made of a compatible material.

-

Segregation: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Secondary Containment: Use secondary containment to prevent the spread of material in case of a spill.

Experimental Workflow: Synthesis of a Representative Nitropyridine Enamine

The following is a representative, generalized protocol for the synthesis of a nitropyridine enamine. This is not a substitute for a detailed, risk-assessed SOP for a specific reaction.

Caption: A generalized workflow for the synthesis of a nitropyridine enamine.

Causality Behind Experimental Choices:

-

Step 3 & 4: The 2-chloro-5-nitropyridine is the electrophile, activated towards nucleophilic aromatic substitution by the nitro group. The secondary amine is the nucleophile. Dropwise addition helps to control any initial exotherm.

-

Step 5: Heating is often necessary to drive the reaction to completion. The temperature should be carefully controlled to avoid decomposition.

-

Step 8 & 9: The work-up procedure is designed to isolate the crude product. Filtration removes any insoluble byproducts, and concentration removes the solvent.

-

Step 10: Purification is crucial to remove any unreacted starting materials or byproducts, which could affect the stability and reactivity of the final product.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Spills

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the contaminated absorbent material in a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills (outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others and activate the nearest fire alarm.

-

Contact the institution's emergency response team.

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

-

Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing nitropyridine enamines, including reaction residues, contaminated solvents, and absorbent materials, must be treated as hazardous waste.

-

Segregation: Keep nitropyridine enamine waste separate from other waste streams.

-

Labeling: Clearly label all waste containers with the contents and associated hazards.

-

Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not pour any nitropyridine enamine waste down the drain.[10]

Conclusion

Nitropyridine enamines are a valuable class of compounds for chemical research and development. However, their unique electronic structure necessitates a high level of caution and adherence to strict safety protocols. By understanding the inherent hazards, conducting thorough risk assessments, and implementing a multi-layered safety approach, researchers can safely explore the synthetic potential of these fascinating molecules. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.

References

-

ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

-

Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. [Link]

- Enamine.

- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - N-(3-Methoxypropyl)-3-nitropyridine-2-amine.

- University of Alabama in Huntsville.

- Enamine.

- Thermo Fisher Scientific.

- Fisher Scientific.

- ECHEMI.

- Case Western Reserve University.

- New Jersey Department of Health. Hazard Summary - Pyridine, 4-Nitro, 1-Oxide.

- Acros Organics.

-

Making Molecules. (2024). Enamines. [Link]

-

GOV.UK. (2024). What to do in a chemical emergency. [Link]

- Sigma-Aldrich.

-

Wikipedia. Pyridine. [Link]

-

Technology Catalogue. (2023). Disposing Amine Waste. [Link]

-

Collect and Recycle. Amine Disposal For Businesses. [Link]

- Oklahoma State University.

- University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.

- National Center for Biotechnology Information. Regulations and Guidelines Applicable to Pyridine.

-

GOV.UK. (2024). Nitrobenzene: Incident management. [Link]

-

Chemistry LibreTexts. (2023). 24.S: Amines and Heterocycles (Summary). [Link]

-

Wikipedia. Pyridines. [Link]

- National Center for Biotechnology Information. Toxicological Profile for Pyridine.

- WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.

-

MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

-

ACS Publications. (2011). Asymmetric Enamine Catalysis. [Link]

- New Jersey Department of Health. Hazard Summary - Nitrobenzene.

-

Collect and Recycle. Amine Disposal For Businesses. [Link]

-

MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

- NC State University Libraries. Chapter 24 – Amines and Heterocycles Solutions to Problems.

-

Biblioteka Nauki. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials. [Link]

-

Reddit. (2021). Protecting a nitro group. [Link]

-

ResearchGate. (2019). Handling of Amine-based Wastewater Produced During Carbon Capture. [Link]

Sources

- 1. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. researchgate.net [researchgate.net]

- 8. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. collectandrecycle.com [collectandrecycle.com]

Precursors for 1H-pyrrolo[2,3-b]pyridine synthesis

Title: Strategic Synthesis of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole): A Precursor-Based Technical Guide

Executive Summary The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) has emerged as a premier bioisostere for the indole and purine rings in modern medicinal chemistry. Its ability to form bidentate hydrogen bonds (donor at N1, acceptor at N7) makes it a critical pharmacophore in kinase inhibitors, including Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF-1R inhibitor). However, the electron-deficient nature of the pyridine ring renders classical indole syntheses (e.g., Fischer) difficult, often requiring harsh conditions or resulting in low yields.

This technical guide categorizes the synthesis of 7-azaindole based on precursor class , providing researchers with a decision matrix for selecting the optimal route based on substitution patterns, scalability, and functional group tolerance.

Section 1: The Retrosynthetic Landscape

The synthesis of 7-azaindole is dictated by the availability and reactivity of pyridine precursors. The electron-withdrawing nitrogen atom in the pyridine ring deactivates the system toward electrophilic attack, necessitating specific strategies.

Figure 1: Retrosynthetic Analysis of 7-Azaindole (This diagram maps the three primary precursor classes to their respective synthetic methodologies.)

Caption: Retrosynthetic disconnection of 7-azaindole into three primary precursor classes, linking each to its dominant synthetic methodology.

Section 2: Class A Precursors – 3-Halo-2-Aminopyridines

Methodologies: Larock Heteroannulation & Sonogashira Cyclization

This is currently the most robust class of precursors for convergent drug discovery. The presence of the halogen (typically Iodine or Bromine) at the C3 position allows for palladium-catalyzed cross-coupling, while the amine at C2 serves as the nucleophile for ring closure.

The Larock Heteroannulation

Best For: 2,3-Disubstituted 7-azaindoles. Mechanism: Oxidative addition of Pd(0) to the C3-iodide, coordination/insertion of an internal alkyne, and intramolecular nucleophilic displacement by the C2-amine.

Protocol 1: Larock Synthesis of 2,3-Diphenyl-7-azaindole

-

Precursor: 2-Amino-3-iodopyridine[1]

-

Reagents: Diphenylacetylene, Pd(OAc)₂, Na₂CO₃, LiCl, DMF.

Step-by-Step Workflow:

-

Preparation: In a flame-dried Schlenk tube, dissolve 2-amino-3-iodopyridine (1.0 equiv) and diphenylacetylene (2.0 equiv) in anhydrous DMF (0.1 M).

-

Catalyst Loading: Add Pd(OAc)₂ (5 mol%), Na₂CO₃ (5.0 equiv), and LiCl (1.0 equiv). Note: LiCl is crucial for stabilizing the palladacycle intermediate.

-

Reaction: Heat the mixture to 100°C under Argon for 12–24 hours. Monitor via TLC/LC-MS.

-

Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMF, and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc).

The Sonogashira-Cyclization Route

Best For: 2-Substituted or Unsubstituted 7-azaindoles. Insight: Unlike Larock, this uses terminal alkynes. If unsubstituted 7-azaindole is desired, TMS-acetylene is used, followed by desilylation.

Figure 2: Metal-Catalyzed Workflow (Larock vs. Sonogashira)

Caption: Divergent synthesis from 2-amino-3-iodopyridine. The Larock route yields 2,3-disubstituted products in one pot, while the Sonogashira route allows for stepwise 2-substitution.

Section 3: Class B Precursors – 3-Nitro-2-Alkylpyridines

Methodologies: Bartoli Indole Synthesis & Batcho-Leimgruber

This class relies on the reactivity of the nitro group.[2][3] These methods are "classical" but indispensable for generating 7-substituted variants where the pyridine nitrogen's electronics make Friedel-Crafts alkylation impossible.

Bartoli Indole Synthesis

Best For: 7-Substituted 7-azaindoles (via steric direction). Mechanism: The reaction requires 3 equivalents of vinyl Grignard.[2][3][4] The first equivalent attacks the nitro group, reducing it to a nitroso intermediate. The second adds to the nitroso, triggering a [3,3]-sigmatropic rearrangement.

Critical Technical Insight (The Dobbs Modification): Standard Bartoli conditions often fail with electron-deficient pyridines. The Dobbs Modification uses an ortho-bromine atom (relative to the nitro group) to direct the Grignard attack and steric rearrangement, which is subsequently removed.[2][4]

Protocol 2: Bartoli Synthesis (General Procedure)

-

Precursor: 2-substituted-3-nitropyridine.

-

Reagents: Vinylmagnesium bromide (1.0 M in THF).

-

Conditions: -40°C to -20°C.

Step-by-Step Workflow:

-

Setup: Cool a solution of vinylmagnesium bromide (3.0–4.0 equiv) in THF to -40°C.

-

Addition: Add the nitro-pyridine precursor dropwise. Caution: Exothermic.

-

Rearrangement: Stir at -40°C for 30 min, then allow to warm to 0°C. The color typically shifts from dark red to brown.

-

Quench: Pour into saturated NH₄Cl.

-

Isolation: Extract with diethyl ether. The product is often unstable on silica; use neutral alumina or rapid chromatography.

Batcho-Leimgruber Synthesis

Best For: Unsubstituted or 5-substituted 7-azaindoles. Concept: Condensation of 3-methyl-2-nitropyridine with DMF-DMA forms an enamine, which is then reduced (H₂/Pd or Zn/AcOH) to cyclize.

Section 4: Comparative Selection Matrix

| Feature | Larock Heteroannulation | Sonogashira Cyclization | Bartoli Synthesis | Batcho-Leimgruber |

| Primary Precursor | 2-Amino-3-iodopyridine | 2-Amino-3-halopyridine | 3-Nitropyridine deriv. | 3-Methyl-2-nitropyridine |

| Key Reagent | Internal Alkyne + Pd | Terminal Alkyne + Cu/Pd | Vinyl Grignard | DMF-DMA |

| Substitution | 2,3-Disubstituted | 2-Substituted | 7-Substituted (Benzene ring) | 4,5,6-Substituted |

| Conditions | Moderate (100°C) | Mild to Moderate | Cryogenic (-40°C) | Mild (Enamine formation) |

| Scalability | High | High | Low (Grignard hazards) | High |

| Main Limitation | Requires expensive Iodide | Stepwise process | 3 equiv. Grignard waste | Limited by methyl acidity |

Section 5: References

-

Dobbs, A. (2001).[5] "Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies." The Journal of Organic Chemistry, 66(2), 638–641. Link

-

Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[6] Journal of the American Chemical Society, 113(17), 6689–6690. Link

-

Nazare, M., et al. (2004). "A Flexible and General Synthesis of 7-Azaindoles." Angewandte Chemie International Edition, 43(34), 4526–4528. Link

-

Song, J. J., et al. (2002). "A Practical Synthesis of 7-Azaindole from 2-Amino-3-iodopyridine." The Journal of Organic Chemistry, 67(7), 2345–2347. Link

-

Popowycz, F., & Merour, J. Y. (2011). "Recent advances in the synthesis of 7-azaindoles." Tetrahedron, 67(38), 7199-7239. Link

Sources

- 1. Azaindole synthesis [organic-chemistry.org]

- 2. Bartoli_indole_synthesis [chemeurope.com]

- 3. name-reaction.com [name-reaction.com]

- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies [organic-chemistry.org]

- 6. diposit.ub.edu [diposit.ub.edu]

Technical Analysis: Conformational Dynamics of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Executive Summary

This technical guide provides a comprehensive conformational analysis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine , a critical "push-pull" enamine intermediate. Best known as the precursor in the Leimgruber-Batcho synthesis of 4-azaindoles (1H-pyrrolo[3,2-b]pyridine), this molecule exhibits complex electronic behavior defined by the interaction between the electron-donating dimethylamino group and the electron-withdrawing nitro-pyridine core.

Understanding the conformational preference (E-isomer dominance) and the steric interplay between the C3-nitro group and the C2-vinyl chain is not merely academic; it is the determinant factor in the efficiency of subsequent reductive cyclization steps. This guide synthesizes electronic theory, computational modeling strategies, and experimental validation protocols.

Structural Fundamentals & Electronic Theory[1]

The "Push-Pull" System

The molecule is a classic conjugated donor-acceptor system. The dimethylamino group (

-

Resonance Contribution: The lone pair on the enamine nitrogen delocalizes across the vinyl bridge into the pyridine ring, and ultimately onto the nitro group. This creates a significant contribution from a zwitterionic resonance structure.

-

Bond Order Alteration: This delocalization imparts partial double-bond character to the

and

Steric vs. Electronic Conflict

While electronic conjugation favors a planar molecule to maximize orbital overlap, the 3-nitro group introduces severe steric strain.

-

The Clash: The oxygen atoms of the nitro group at position 3 are in close proximity to the

-proton of the vinyl chain (in the s-trans conformation) or the vinyl -

The Result: The molecule adopts a compromised geometry—mostly planar to support the deep red color (indicative of Intramolecular Charge Transfer, ICT) but with a slight twist in the nitro group relative to the pyridine plane to relieve steric strain.

Visualization of Electronic Flow

The following diagram illustrates the resonance pathway that defines the molecule's reactivity and conformational rigidity.

Figure 1: Electronic "Push-Pull" pathway showing the flow of electron density from the amine donor to the nitro acceptor, creating the dipole necessary for reactivity.

Conformational Analysis Methodology

To rigorously analyze the conformation, a combined computational and experimental approach is required. The (E)-isomer is thermodynamically preferred over the (Z)-isomer due to the steric bulk of the

Computational Protocol (DFT)

For researchers characterizing this intermediate, the following Density Functional Theory (DFT) workflow is the standard for predicting the precise dihedral angles and rotational barriers.

Step-by-Step Computational Workflow:

-

Initial Geometry: Build the (E)-isomer. Set the

dihedral to -

Level of Theory: Use B3LYP/6-311++G(d,p) or

B97X-D (to account for dispersion forces between the nitro group and methyl protons). -

Solvent Model: Apply PCM (Polarizable Continuum Model) using DMF or DMSO, as these are the solvents used in synthesis.

-

Scan Coordinates: Perform a relaxed Potential Energy Surface (PES) scan around the

bond.

Expected Results:

| Parameter | Predicted Value | Mechanistic Implication |

|---|

| Configuration | (E)-isomer | The trans-arrangement of the Pyridine and

Experimental Validation (NMR)

The conformation is readily validated using

-

Coupling Constants: The vinyl protons typically appear as doublets with a coupling constant (

) of 12.0 – 13.5 Hz . This large -

Chemical Shift: The

-proton (adjacent to nitrogen) is significantly deshielded (

Synthetic Implications: The Leimgruber-Batcho Cyclization[2][3]

The conformational rigidity of this enamine is the linchpin of the Leimgruber-Batcho indole synthesis. The molecule must maintain electronic communication between the enamine and the nitro group to facilitate the subsequent reduction.

The Cyclization Workflow

The transformation of the enamine to 4-azaindole involves the reduction of the nitro group to an amine (or hydroxylamine), which then attacks the enamine carbon.

Figure 2: The Leimgruber-Batcho workflow. The stability of the "Red Oil" enamine determines the yield of the final azaindole.

Why Conformation Matters for Yield

If the nitro group is forced too far out of plane (e.g., by substituting the pyridine ring with bulky groups at position 4), the conjugation is broken.

-

Loss of Resonance: The "push-pull" effect diminishes.

-

Hydrolysis Risk: The enamine bond (

) becomes more susceptible to hydrolysis back to the aldehyde/ketone under the acidic reduction conditions (e.g., Fe/AcOH), leading to side products rather than cyclization. -

Protocol Adjustment: For highly sterically hindered variants, researchers often switch to non-acidic reduction methods (e.g.,

/Raney Ni in MeOH) to preserve the enamine integrity during the reduction phase.

References

-

Gribble, G. W. (2017).[1] Leimgruber–Batcho Indole Synthesis. ResearchGate.

-

ChemicalBook. (2023). Synthesis and Properties of Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)-.

-

Dobkowski, J., et al. (2003).[2] Electronic spectroscopy and photophysics of 2-(N-methyl-N-isopropylamino)-5-cyanopyridine and related push-pull compounds. Physical Chemistry Chemical Physics.[2]

-

Polovková, J., et al. (2007). Vibrational analysis and conformational study of push-pull enamines. Journal of Molecular Structure.

-

Kozikowski, A. P., et al. (1984).[3] The Leimgruber-Batcho Indole Synthesis: Reaction Mechanism and Variations. Heterocycles.

Sources

Application Note: Chemoselective Catalytic Hydrogenation of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

<

Introduction: The Synthetic Challenge and Strategic Importance

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines, which are vital building blocks in the pharmaceutical, agrochemical, and materials science industries.[1] The target molecule of this application note, (E)-N,N-dimethyl-2-(3-aminopyridin-2-yl)ethenamine, presents a common yet significant synthetic challenge: the chemoselective reduction of a nitro group in the presence of other reducible functionalities, in this case, an electron-rich enamine double bond. Standard catalytic hydrogenation conditions, often employing palladium on carbon (Pd/C), are highly effective for nitro group reduction but also readily reduce carbon-carbon double bonds.[2][3] This lack of selectivity can lead to undesired side products, complicating purification and reducing overall yield.

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for achieving the selective catalytic hydrogenation of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine. We will explore catalyst selection, reaction parameter optimization, and troubleshooting strategies to enable researchers to confidently and efficiently synthesize the desired 3-aminopyridine derivative.

Theoretical Framework: Principles of Chemoselective Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across a functional group, mediated by a metal catalyst.[4] The catalyst, typically a noble metal like palladium, platinum, or nickel dispersed on a high-surface-area support, facilitates the dissociation of molecular hydrogen and its subsequent transfer to the substrate.[3]

The chemoselectivity of this process—the preferential reaction of one functional group over another—is governed by several factors:

-

Catalyst Choice: Different metals exhibit varying affinities for different functional groups. While Pd/C is a highly active and common choice for nitro reductions, its propensity to hydrogenate alkenes necessitates careful control or the selection of alternative catalysts.[2][5] Raney Nickel is another effective catalyst for nitro group reduction and can sometimes offer better selectivity, particularly when dehalogenation is a concern with other substrates.[1][2][6]

-

Catalyst Poisons/Modifiers: The activity of a catalyst can be intentionally attenuated by the addition of "poisons" or modifiers. These substances selectively block the most active sites on the catalyst surface, thereby reducing its activity towards less reactive functional groups. For instance, sulfur-containing compounds like diphenylsulfide have been used to selectively hydrogenate olefins and acetylenes without affecting more sensitive functionalities.[7] Similarly, amine-based ligands like ethylenediamine can modify the selectivity of Pd/C.[8]

-

Reaction Conditions: Temperature, pressure, and solvent can all influence the rate and selectivity of a hydrogenation reaction.[9] Milder conditions (lower temperature and pressure) generally favor selectivity, as the energy barrier for the reduction of the more reactive functional group is more easily overcome.[9] Protic solvents like ethanol and methanol can often accelerate hydrogenation rates.[10]

For the specific case of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, the primary challenge is to reduce the nitro group without saturating the enamine double bond. The electron-donating dimethylamino group makes the double bond particularly susceptible to hydrogenation. Therefore, a carefully optimized protocol is essential.

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the selective catalytic hydrogenation of the title compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine | ≥98% | Commercially Available | |

| Palladium on Carbon (10 wt. %) | Commercially Available | 50% wet with water to reduce pyrophoricity. | |

| Ethanol (EtOH) | Anhydrous | Commercially Available | |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For work-up and chromatography. |

| Celite® 545 | Commercially Available | Filter aid. | |

| Hydrogen (H₂) Gas | High Purity (≥99.99%) | ||

| Nitrogen (N₂) Gas | High Purity (≥99.99%) | For inerting. |

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon setup (double-layered balloons are recommended to minimize leakage)[10]

-

Vacuum/Nitrogen manifold

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Glassware for work-up and purification

Reaction Setup and Procedure

Safety First: Catalytic hydrogenation with Pd/C and hydrogen gas poses a significant fire and explosion risk.[11][12] This procedure must be performed in a well-ventilated fume hood, away from ignition sources.[13] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves.[14] Be prepared for a potential fire by having a suitable extinguishing agent (e.g., a watch glass to cover the flask) readily available.[11]

Workflow Diagram:

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Protocol:

-

Flask Preparation: In a fume hood, place a magnetic stir bar into a dry three-necked round-bottom flask.[11] Equip the flask with a nitrogen inlet adapter and a rubber septum.

-

Catalyst Addition: Weigh 10% Pd/C (5-10 mol% by weight relative to the starting material) and add it to the flask.[15] It is crucial to add the catalyst to the dry flask first before the solvent to minimize the risk of fire.[10]

-

Inerting: Evacuate the flask and back-fill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[11]

-

Solvent Addition: Under a positive flow of nitrogen, add anhydrous ethanol via syringe to cover the catalyst.

-

Substrate Addition: In a separate vial, dissolve (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine in a minimal amount of ethanol. Add this solution to the reaction flask via syringe.

-

Hydrogenation: Replace the nitrogen inlet with a gas inlet adapter connected to a hydrogen-filled balloon. Carefully evacuate the flask and back-fill with hydrogen. Repeat this cycle three times.[11]

-

Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon). Vigorous stirring is important to ensure good mixing of the gas, liquid, and solid phases.[16]

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). To take an aliquot, first, replace the hydrogen atmosphere with nitrogen, then remove a small sample via syringe.[11]

-

Work-up: Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen balloon into the back of the fume hood. Purge the reaction flask with nitrogen.

-